molecular formula C12H14N4O2 B14537551 5-Amino-6-(ethyl(phenyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 62348-45-2

5-Amino-6-(ethyl(phenyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14537551
CAS No.: 62348-45-2
M. Wt: 246.27 g/mol
InChI Key: RSIOJEDJZKXSIL-UHFFFAOYSA-N
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Description

5-Amino-6-(ethyl(phenyl)amino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(ethyl(phenyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions of the Gould–Jacobs reaction to ensure high yield and purity. This could include using continuous flow reactors and automated systems to control temperature and reaction times precisely.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(ethyl(phenyl)amino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The amino and ethyl(phenyl)amino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions typically require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce a wide range of functionalized pyrimidines.

Scientific Research Applications

5-Amino-6-(ethyl(phenyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-6-(ethyl(phenyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication and repair processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-(ethyl(phenyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

62348-45-2

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

5-amino-6-(N-ethylanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H14N4O2/c1-2-16(8-6-4-3-5-7-8)10-9(13)11(17)15-12(18)14-10/h3-7H,2,13H2,1H3,(H2,14,15,17,18)

InChI Key

RSIOJEDJZKXSIL-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=C(C(=O)NC(=O)N2)N

Origin of Product

United States

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